molecular formula C12H8ClNO3 B13581074 Methyl7-chloro-3-formylquinoline-8-carboxylate

Methyl7-chloro-3-formylquinoline-8-carboxylate

Cat. No.: B13581074
M. Wt: 249.65 g/mol
InChI Key: QTWWGNIIEBOVLB-UHFFFAOYSA-N
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Description

Methyl7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-chloro-3-formylquinoline-8-carboxylate typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient, yielding high amounts of the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, utilizing automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the formyl group to an alcohol.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-chloro-3-formylquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis, while its chloro substituent enhances its antimicrobial properties .

Biological Activity

Methyl7-chloro-3-formylquinoline-8-carboxylate is a derivative of quinoline, recognized for its structural complexity and potential biological activities. This compound features a carboxylate group at the 8-position, a formyl group at the 3-position, and a chlorine substituent at the 7-position. Quinoline derivatives are well-documented for their diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H8ClNO3\text{C}_{12}\text{H}_{8}\text{Cl}\text{N}\text{O}_3

Synthesis typically involves multi-step processes that may include reactions such as magnesiation and electrophilic substitution, which allow for the introduction of various functional groups to enhance biological activity .

Biological Activities

This compound has been implicated in several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones indicating effectiveness in combating infections .
  • Anticancer Properties : Quinoline derivatives have been studied for their potential to inhibit tumor growth and progression. Research indicates that they may interfere with angiogenesis, a critical process in tumor development. Compounds similar to this compound have demonstrated the ability to reduce cell migration and proliferation in cancer cell lines .
  • Antioxidant Activity : The antioxidant potential of quinoline derivatives has been explored, with some compounds demonstrating moderate radical scavenging activity. This property is crucial for mitigating oxidative stress-related damage in cells .

Case Study 1: Antibacterial Activity

A study evaluated various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. The mean inhibition zones measured were significantly higher than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanisms

In vitro experiments using breast carcinoma cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression. The compound was found to downregulate key proteins involved in cell survival pathways, suggesting its potential utility as an anticancer agent .

Comparative Analysis with Other Quinoline Derivatives

The following table summarizes the biological activities of this compound compared to other related quinoline compounds:

Compound NameAntibacterial ActivityAnticancer ActivityAntioxidant Activity
This compoundHighModerateModerate
2-Chloroquinoline-3-carbaldehydeModerateHighLow
8-HydroxyquinolineLowModerateHigh
Quinolinic AcidModerateLowModerate

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

methyl 7-chloro-3-formylquinoline-8-carboxylate

InChI

InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3

InChI Key

QTWWGNIIEBOVLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl

Origin of Product

United States

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